Rasagiline is derived from aminoindan and belongs to the class of drugs known as monoamine oxidase inhibitors. It is classified specifically as a selective monoamine oxidase B inhibitor, which distinguishes it from other types of monoamine oxidase inhibitors that may affect both MAO-A and MAO-B enzymes. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of rasagiline hydrochloride involves several key steps:
Alternative methods have been explored to improve yield and reduce reaction time, such as using cesium carbonate as a base, which has shown to provide higher purity and faster reaction times under milder conditions .
Rasagiline hydrochloride has a distinct molecular structure characterized by its chiral center. The chemical formula is for the base form, while the hydrochloride salt includes an additional chloride ion. The structure can be represented as follows:
Spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry have confirmed its structure and purity .
Rasagiline undergoes various chemical reactions during its synthesis:
These reactions are critical in ensuring high yields and purity of rasagiline hydrochloride, with attention paid to minimizing impurities during synthesis .
Rasagiline exerts its therapeutic effects primarily through the inhibition of monoamine oxidase B:
The pharmacological effects are supported by clinical data demonstrating improved motor function in patients with Parkinson's disease when treated with rasagiline .
The properties are essential for ensuring effective delivery in therapeutic applications.
Rasagiline hydrochloride is primarily used in:
Rasagiline hydrochloride is the hydrochloride salt of rasagiline, a propargylamine-based inhibitor with the chemical name (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride. Its molecular formula is C₁₂H₁₃N·HCl, yielding a molecular weight of 207.70 g/mol (base: 171.24 g/mol) [3] [5]. The compound features an indane scaffold (a benzene ring fused to cyclopentane) linked to a propargylamine group (–CH₂–C≡CH) via a secondary amine bond. The chiral center at the C1 position of the indane ring confers (R)-stereochemistry, which is critical for MAO-B selectivity and potency. The (R)-enantiomer exhibits >100-fold higher MAO-B affinity than its (S)-counterpart due to optimal spatial alignment with the enzyme’s hydrophobic substrate cavity [1] [9].
Table 1: Physicochemical Properties of Rasagiline Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃N·HCl |
Molecular Weight | 207.70 g/mol |
Stereochemistry | (R)-enantiomer |
LogP (Partition Coefficient) | 2.41 |
Water Solubility | >50 mg/mL |
pKa | ~8.5 (amine) |
The industrial synthesis of rasagiline hydrochloride centers on stereoselective alkylation of (R)-1-aminoindan with propargyl bromide, followed by salt formation [1]. Key steps include:
Table 2: Key Metrics in Rasagiline Hydrochloride Synthesis
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Chiral Resolution | L-Tartaric acid, ethanol | 40% | >99% ee |
N-Alkylation | Propargyl bromide, K₂CO₃, TBAI | 85% | 95% |
Salt Formation | HCl in ethanol/water | 92% | >99.5% |
Rasagiline’s indane scaffold and propargyl group enable distinct interactions with MAO-B versus inhibitors like selegiline:
Binds MAO-B via hydrophobic interactions with Phe168 and Ile199 but lacks strong hydrogen bonding to flavin adenine dinucleotide (FAD) [8] [4].
Rasagiline:
Metabolite Profile: Generates non-amphetamine metabolites (e.g., 1-aminoindan), avoiding sympathomimetic effects [3] [9].
Safinamide (Reversible Inhibitor):
Table 3: Structural and Functional Comparison of MAO-B Inhibitors
Feature | Rasagiline | Selegiline | Safinamide |
---|---|---|---|
Core Structure | (R)-Aminoindan | Methamphetamine | Fluorobenzyloxyamide |
Inhibition Mechanism | Irreversible | Irreversible | Reversible |
MAO-B IC₅₀ | 0.0051 µM | 0.015 µM | 0.098 µM |
Key Binding Residues | Tyr398, Cys172, FAD | Phe168, Ile199 | Gln206, Tyr326 |
Amphetamine Metabolites | None | Yes | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7